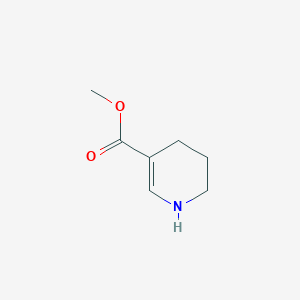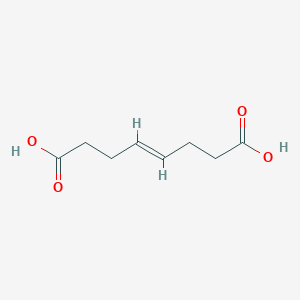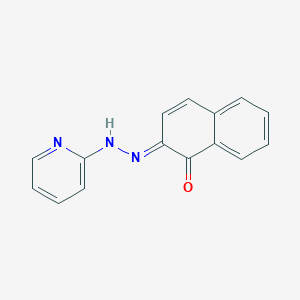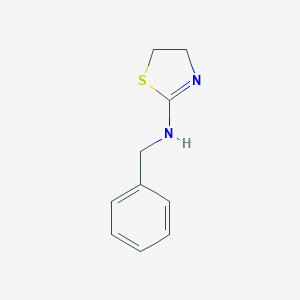
7H-Purin-8-ol
Übersicht
Beschreibung
7H-Purin-8-ol: is a versatile chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. This compound is known for its diverse applications in scientific research, particularly in pharmacology, biochemistry, and drug discovery. Its unique properties make it a valuable tool for understanding biological processes and developing innovative solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 7H-Purin-8-ol involves several synthetic routes. One efficient protocol includes the N9-tritylation of 6- and 2,6-dihalopurines, followed by transformation to 7,8-dihydropurines using diisobutylaluminum hydride (DIBAL-H), and subsequent N7-alkylation. This method ensures high yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Purin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxopurine derivatives, while alkylation can produce various N-alkylated purines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7H-Purin-8-ol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound serves as a probe to study enzyme mechanisms and metabolic pathways. It is also used in the development of biochemical assays to investigate cellular processes.
Medicine: The compound has significant potential in drug discovery and development. It is explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities. Researchers are investigating its role in modulating specific biological targets to treat various diseases.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of active ingredients for various applications.
Wirkmechanismus
The mechanism of action of 7H-Purin-8-ol involves its interaction with specific molecular targets and pathways. As a purine derivative, it can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate enzymes such as adenosine deaminase or xanthine oxidase, affecting the levels of purine nucleotides and their derivatives . These interactions can influence cellular processes such as DNA replication, repair, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Adenine: A purine base found in nucleic acids, adenine plays a crucial role in cellular energy transfer and genetic information storage.
Guanine: Another purine base, guanine is essential for DNA and RNA structure and function.
Uniqueness: 7H-Purin-8-ol is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. This modification allows for targeted interactions with enzymes and receptors, making it a valuable tool in scientific research and drug development.
Eigenschaften
IUPAC Name |
7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDSIEMYVQERLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030859 | |
| Record name | 8H -Purin-8-one, 7,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-97-2 | |
| Record name | 8-Oxopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purin-8-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8H -Purin-8-one, 7,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of reduced 7,9-dihydropurin-8-one derivatives compare to related compounds?
A2: Reduction of methylated 7,9-dihydropurin-8-one derivatives with sodium borohydride consistently produces cis-configured perhydropurine derivatives at the C-4 and C-5 positions []. This cis configuration aligns with the structures observed for Tafel's purone (perhydropurine-2,8-dione) and 2,8-diamino-4,5,6,9-tetrahydro-1H-purine, obtained through electrolytic reduction []. This stereochemical consistency across various reduction methods and related compounds suggests a preferred conformation in this class of molecules.
Q2: Can you provide an example of a 7,9-dihydropurin-8-one derivative whose crystal structure has been characterized?
A3: Yes, the crystal structure of 9-benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydropurin-8-one (C22H22N4O2) has been determined and reported [, ]. This detailed structural information is crucial for understanding the compound's physicochemical properties and can be valuable for structure-activity relationship studies and further research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


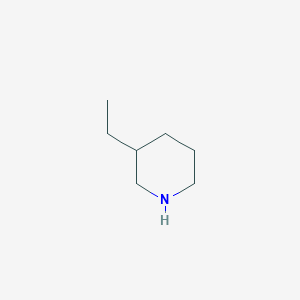
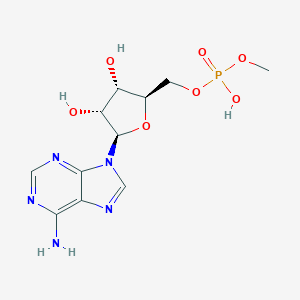
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

